molecular formula C21H30N2O B11062156 4,8-Dimethyl-1-[2-(pyridin-3-yl)piperidin-1-yl]non-7-en-2-yn-4-ol

4,8-Dimethyl-1-[2-(pyridin-3-yl)piperidin-1-yl]non-7-en-2-yn-4-ol

Cat. No.: B11062156
M. Wt: 326.5 g/mol
InChI Key: AFMPMXZCZYIPAS-UHFFFAOYSA-N
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Description

4,8-DIMETHYL-1-[2-(3-PYRIDYL)PIPERIDINO]-7-NONEN-2-YN-4-OL is a complex organic compound that features a piperidine ring attached to a pyridine moiety, along with a nonen-2-yn-4-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-DIMETHYL-1-[2-(3-PYRIDYL)PIPERIDINO]-7-NONEN-2-YN-4-OL typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,8-DIMETHYL-1-[2-(3-PYRIDYL)PIPERIDINO]-7-NONEN-2-YN-4-OL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne moiety can be reduced to an alkene or alkane.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the alkyne can produce an alkane.

Scientific Research Applications

4,8-DIMETHYL-1-[2-(3-PYRIDYL)PIPERIDINO]-7-NONEN-2-YN-4-OL has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a potential candidate for studying biological interactions and pathways.

    Medicine: The compound may have pharmacological properties that can be explored for drug development.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,8-DIMETHYL-1-[2-(3-PYRIDYL)PIPERIDINO]-7-NONEN-2-YN-4-OL involves its interaction with specific molecular targets. The piperidine and pyridine moieties can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8-DIMETHYL-1-[2-(3-PYRIDYL)PIPERIDINO]-7-NONEN-2-YN-4-OL is unique due to its combination of a piperidine ring, pyridine moiety, and nonen-2-yn-4-ol structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H30N2O

Molecular Weight

326.5 g/mol

IUPAC Name

4,8-dimethyl-1-(2-pyridin-3-ylpiperidin-1-yl)non-7-en-2-yn-4-ol

InChI

InChI=1S/C21H30N2O/c1-18(2)9-6-12-21(3,24)13-8-16-23-15-5-4-11-20(23)19-10-7-14-22-17-19/h7,9-10,14,17,20,24H,4-6,11-12,15-16H2,1-3H3

InChI Key

AFMPMXZCZYIPAS-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(C#CCN1CCCCC1C2=CN=CC=C2)O)C

Origin of Product

United States

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